molecular formula C10H9ClF3N B14395784 (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride CAS No. 88708-71-8

(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride

Cat. No.: B14395784
CAS No.: 88708-71-8
M. Wt: 235.63 g/mol
InChI Key: OYQNDKHXRKPKLI-UHFFFAOYSA-N
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Description

(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and ethanimidoyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride typically involves the reaction of 2,2,2-trifluoroethanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethanimidoyl chloride group is susceptible to nucleophilic attack, leading to the formation of substituted products.

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can convert the ethanimidoyl chloride group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydroxylamine or hydrazine are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanimidoyl derivatives.

    Oxidation: Oximes or hydrazones.

    Reduction: Amines.

Scientific Research Applications

(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ethanimidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2,2,2-Trifluoro-N-[(4-chlorophenyl)methyl]ethanimidoyl chloride
  • (1Z)-2,2,2-Trifluoro-N-[(4-methoxyphenyl)methyl]ethanimidoyl chloride
  • (1Z)-2,2,2-Trifluoro-N-[(4-nitrophenyl)methyl]ethanimidoyl chloride

Uniqueness

(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

88708-71-8

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-7-2-4-8(5-3-7)6-15-9(11)10(12,13)14/h2-5H,6H2,1H3

InChI Key

OYQNDKHXRKPKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN=C(C(F)(F)F)Cl

Origin of Product

United States

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